I-CBP 112
Description
Overview of I-CBP 112 as a Chemical Probe
This compound is characterized as a selective chemical probe designed to inhibit the bromodomains of CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). apexbt.comsigmaaldrich.comrndsystems.com It functions as a specific and potent acetyl-lysine competitive protein-protein interaction inhibitor. aacrjournals.orgmedchemexpress.com This means it competes with acetylated lysine (B10760008) residues on target proteins, preventing CBP and p300 bromodomains from binding and exerting their downstream effects. This compound exhibits nanomolar affinity for CBP and p300 bromodomains. aacrjournals.orgbpsbioscience.com
Research indicates that this compound is selective for CBP and p300 bromodomains over a range of other bromodomain-containing proteins, including members of the BET family like BRD4, as well as ATAD2, BAZ2B, PCAF, and others. apexbt.comrndsystems.comchemicalprobes.orgnih.gov This selectivity is crucial for its use as a chemical probe, allowing researchers to specifically investigate the functions mediated by CBP/p300 bromodomain interactions without broadly affecting other bromodomain-dependent pathways.
In vitro studies have demonstrated the potency of this compound against CREBBP and EP300 bromodomains. apexbt.comsigmaaldrich.comrndsystems.com
Here is a summary of the in vitro potency of this compound:
| Target (Assay) | IC50 (nM) | Kd (nM) | Citation |
| CREBBP (AlphaScreen) | 170 | - | apexbt.com |
| CREBBP (BLI) | - | 170 | apexbt.com |
| CREBBP (ITC) | - | 151 | apexbt.comcaymanchem.com |
| EP300 (ITC) | - | 625 | apexbt.comrndsystems.com |
| EP300 (ITC) | - | 167 | chemicalprobes.orgcaymanchem.com |
| CBP/p300 (ITC) | - | 151 (CBP), 167 (p300) | nih.gov |
| CBP/p300 (BLI) | - | 0.5 (CBP), 0.625 (EP300) | bpsbioscience.com |
| CBP (Cell-free assay) | 170 | - | caymanchem.com |
Note: Different assays and studies may yield slightly varying potency values.
This compound has been utilized in various cellular studies to investigate the roles of CBP/p300 bromodomains, including its application in cell culture to verify protein acetylation and diminish synergistic gene expression. sigmaaldrich.com It has also been shown to induce full-length p300/CBP nucleosome acetylation and is a competitive inhibitor of acetyl-lysine. sigmaaldrich.commedchemexpress.com
Contextualizing CREB-Binding Protein (CBP) and E1A-Associated Protein p300 (EP300) in Cellular Processes
CREB-binding protein (CBP) and E1A-associated protein p300 (EP300) are highly homologous transcriptional co-activators that play indispensable roles in a wide array of cellular processes. mdpi.comoup.comscbt.com They are known as the p300-CBP coactivator family and are associated with the regulation of a vast number of genes in humans. wikipedia.org Despite their high sequence homology and overlapping functions, emerging evidence suggests they may also have distinct roles in regulating genes with different biological functions. mdpi.comoup.comwikipedia.org
CBP and p300 are composed of multiple conserved domains, including a catalytic HAT domain responsible for acetylating histones and other proteins, and an adjacent bromodomain that binds to acetylated histone tails. mdpi.comacs.org These domains facilitate interactions with numerous transcriptional regulators and other proteins. mdpi.com
Role of CBP/p300 in Transcriptional Regulation
CBP and p300 are central to transcriptional regulation, acting as co-activators that bridge DNA-bound transcription factors and the basic transcriptional machinery. mdpi.comscbt.com Their HAT activity is crucial for modifying chromatin structure, making DNA more accessible for transcription. scbt.compatsnap.com By acetylating histones, CBP/p300 create a more relaxed chromatin structure that is conducive to gene transcription. patsnap.com They also interact with a wide variety of transcription factors and other proteins, facilitating the assembly of transcriptional complexes on gene promoters and enhancers. mdpi.comacs.orgpatsnap.com
CBP/p300-mediated acetylation is sufficient to activate gene expression. embopress.org Their binding to chromatin shows a preference for transcription start sites (TSSs) and transcript ends, although heterogeneous binding patterns exist, potentially reflecting their divergent roles. oup.com They play a significant role in activating oncogene transcription, promoting various aspects of cancer progression. mdpi.com
CBP/p300 Involvement in Chromatin Structure and Dynamics
CBP and p300 significantly influence chromatin structure and dynamics primarily through their histone acetyltransferase activity. mdpi.comscbt.compatsnap.com The reversible acetylation of histones modulates the compaction of genomic DNA within the cell nucleus. mdpi.comacs.org By acetylating lysine residues on histones, CBP/p300 neutralize positive charges, which can lead to the disassociation of DNA and histone interactions, generating permissive chromatin. embopress.org This open chromatin structure allows transcription machinery to access specific genes. patsnap.com
Beyond histones, CBP and p300 also acetylate numerous non-histone proteins, extending their influence on cellular processes and linking various signaling pathways to changes in gene expression. mdpi.com Their involvement in chromatin remodeling and histone modifications is essential for maintaining cellular identity and regulating developmental processes. mdpi.com Cryogenic electron microscopy studies have provided insights into how p300/CBP recognizes and extends acetylation on histone tails within a nucleosome, highlighting their role in propagating histone acetylation. researchgate.netbohrium.com
Significance of Lysine Acetylation in Epigenetic Signaling
Lysine acetylation is a crucial post-translational modification that plays an essential role in epigenetic signaling and gene transcriptional regulation. nih.govresearchgate.net Acetylation of lysine residues, particularly on histone tails, is a well-established active epigenetic marker. embopress.org This modification can influence chromatin structure and serve as a recognition signal for effector proteins. embopress.org
Protein lysine acetylation, mediated by enzymes like p300/CBP, is a dynamic and reversible process that impacts a wide range of protein functions and gene expression in response to various cellular signals. acs.orgresearchgate.net Acetylated lysine residues are recognized by specific protein domains, which then translate this signal into various cellular outcomes. wikipedia.org The acetylation status of histones can serve as a mark for active transcription and directly impacts gene expression. scbt.com
The Bromodomain Family: Function and Research Significance
The bromodomain is an evolutionarily conserved protein module approximately 110 amino acids in length that functions as a reader of acetylated lysine residues. nih.govresearchgate.netwikipedia.org Bromodomains are found in a variety of proteins, including those associated with chromatin and nearly all nuclear histone acetyltransferases. nih.gov There are approximately 60 known human bromodomains, divided into eight sub-families based on structural conservation. nih.gov
Bromodomain-containing proteins function as epigenetic readers that recognize acetylated histone tails to facilitate the transcription of target genes. wikipedia.orgnih.gov This recognition is often a prerequisite for protein-histone association and chromatin remodeling. wikipedia.org By binding to acetylated lysine marks, bromodomains help orchestrate molecular interactions in chromatin biology and regulate gene transcription. researchgate.netacs.org
The study of bromodomains has gained significant research significance due to their pivotal role in translating cellular acetylome into various phenotypes, including those associated with diseases. wikipedia.org Small molecule inhibitors targeting bromodomains have emerged as promising tools and potential therapeutic agents in various contexts, including cancer and inflammation. wikipedia.orgacs.org
Recognition of Acetylated Lysine Residues
The primary function of a bromodomain is the recognition and binding of acetylated lysine residues. nih.govresearchgate.netwikipedia.org This recognition is mediated by a hydrophobic pocket formed by a bundle of four alpha helices within the bromodomain structure. wikipedia.org The acetyl-lysine binding site is a hydrophobic cavity. acs.org
Recognition is primarily achieved through a direct hydrogen bonding interaction between the acetyl carbonyl oxygen of the acetylated lysine and a conserved asparagine residue located in the BC loop of the bromodomain. acs.org An additional indirect hydrogen bonding interaction can occur through a conserved water molecule. acs.org
Bromodomains exhibit varying selectivity for different acetylated lysine marks, contributing to the functional diversity of these protein modules. nih.govnih.gov Structural studies of bromodomain/peptide ligand complexes have provided insights into the differences in ligand selectivity among various bromodomains. nih.gov The affinity of bromodomains can be higher for regions with multiple acetylation sites in proximity. wikipedia.org
Mediation of Protein Recruitment to Macromolecular Complexes
CBP and p300 play a central role in mediating the recruitment of proteins to macromolecular complexes involved in transcriptional regulation. biologists.com Their bromodomains are key protein-interaction modules that specifically recognize ε-N-lysine acetylation motifs. cambridge.org By binding to acetylated lysine residues on histones and non-histone proteins, CBP/p300 can act as scaffolds, bringing together different sequence-specific transcription factors and components of the transcription apparatus. biologists.comacs.org This scaffolding function is crucial for the assembly of multi-component transcriptional regulatory complexes, allowing for appropriate gene activity in response to various physiological signals. biologists.comacs.org The ability of this compound to inhibit the bromodomains of CBP/p300 directly impacts this protein recruitment process, interfering with the formation and function of these essential complexes. medchemexpress.comnih.gov
Rationale for Targeting CBP/p300 Bromodomains in Research
Targeting the bromodomains of CBP/p300 has become a significant area of research due to the pivotal roles these proteins play in cellular function and their association with various diseases. eurekaselect.commdpi.com The bromodomains, by recognizing acetylated lysine marks, are intimately involved in decoding the "histone code" and influencing chromatin structure and gene expression. cambridge.orgmdpi.com
CBP/p300 as Key Regulators of Cell Growth and Development
CBP and p300 are versatile transcriptional co-activators that are essential for regulating a wide range of signaling pathways and cellular processes, including cell cycle regulation, proliferation, differentiation, apoptosis, and DNA damage response. mdpi.comaacrjournals.orgoup.com Their critical roles in development are underscored by studies in mice, where homozygous deletion of either gene results in embryonic lethality. biologists.comoup.com The total gene dosage of CBP and p300 appears to be important during development. biologists.com They are involved in pathways crucial for cellular proliferation, differentiation, tissue homeostasis, and embryogenesis, such as the Wnt/β-catenin signaling pathway. mdpi.com
Association with Aberrant Gene Expression in Disease Models
Dysregulation of CBP and p300 is implicated in various human diseases, particularly cancer and neurodegenerative disorders. mdpi.comeurekaselect.combiologists.comembopress.org Aberrant activation of pathways regulated by CBP/p300, such as the Wnt/β-catenin pathway, is frequently observed in several cancer types. mdpi.com Overexpression of CBP/p300 can lead to increased transcription of oncogenes, promoting cancer cell proliferation, survival, tumorigenesis, metastasis, and immune evasion. mdpi.com Conversely, a reduction in CBP/p300 expression is associated with conditions like Rubinstein-Taybi syndrome, which has an increased propensity for tumor development. mdpi.com In disease models, the aberrant recruitment of p300/CBP can induce excessive histone acetylation and alter chromatin structure, leading to aberrant gene transcription that promotes tumor cell growth. researchgate.net Targeting the bromodomains offers a strategy to modulate these aberrant interactions and potentially restore normal gene expression patterns. edpsciences.orgresearchgate.net
Development History and Origin of this compound
This compound was developed as a chemical probe by the Structural Genomics Consortium (SGC). guidetopharmacology.orgapexbt.com Its development was based on the observation of weak CBP/p300 bromodomain binding activity in certain BET inhibitors. aacrjournals.org Through hit expansion and optimization of compounds containing a benzo-oxazepine core structure, this compound was identified as a compound with good activity against CBP/p300. aacrjournals.org It is a CREBBP/EP300-selective chemical probe from a distinct structural class. apexbt.com Cocrystallization studies of the R-isomer of this compound with the bromodomain of CBP confirmed its acetyl-lysine mimetic nature and provided insights into its binding mode, showing an induced fit that creates a pocket accommodating its dimethoxyphenyl ring system. aacrjournals.org this compound has demonstrated selectivity for CBP and p300 over a panel of other bromodomains. apexbt.comtocris.com
Research Findings on this compound Activity
Research has investigated the activity of this compound in various contexts:
| Target/Cell Line | Assay Type | IC50/GI50 Value | Description | Source |
| CBP | BLI Assay | 0.142-0.17 μM | Inhibition of CBP bromodomain. | tocris.com |
| p300 | BLI Assay | 0.625 μM | Inhibition of p300 bromodomain. | tocris.com |
| CBP | AlphaScreen assay | 170 nM | Displaces H3K56ac from the CBP-binding site. | aacrjournals.org |
| CBP | ITC | 151 nM | Binding affinity. | apexbt.com |
| EP300 | ITC | 625 nM | Binding affinity. | apexbt.com |
| HEK293 | BRET assay | > 10 μM | Inhibition of Halo-tagged histone H3.3 binding to NanoLuc luciferase conjugated CBP. | medchemexpress.comadooq.com |
| HL-60 | CellTiter 96S AQeous assay | > 50 μM | Growth inhibition after 72 hours. | medchemexpress.comadooq.com |
| MCF7 | CellTiter 96S AQeous assay | > 50 μM | Growth inhibition after 72 hours. | medchemexpress.comadooq.com |
| SK-MEL-5 | CellTiter 96S AQeous assay | > 50 μM | Growth inhibition after 72 hours. | medchemexpress.comadooq.com |
| p300 | Acetylation Assay | ~2 μM (EC50) | Activation of p300-mediated H3K18 acetylation. | medchemexpress.com |
| CBP | Acetylation Assay | ~2 μM (EC50) | Activation of CBP-mediated H3K18 acetylation (also enhances acetylation at H4K5). | medchemexpress.com |
| Murine bone marrow cells | Clonogenic Growth | 0.1-10 μM | Impaired clonogenic growth after 48 or 72 hours. | apexbt.com |
| MLL-CBP immortalized cells | Clonogenic Growth | Significant reduction | Reduced clonogenic growth. | apexbt.com |
| Human leukemic cells | Clonogenic Growth | 3 μM | Impaired clonogenic growth and sensitized cells to BET inhibition and doxorubicin (B1662922) after 3 days. | apexbt.com |
This compound has been shown to significantly enhance acetylation by p300 at histone H3K18 and H3K23 sites, and by CBP at these sites as well as H4K5. medchemexpress.com While it displaces acetylated histones from CBP in cell-free assays, studies using FRAP in cells with full-length GFP-tagged CBP did not show displacement from chromatin by this compound, suggesting the full-length protein's interaction with chromatin involves multiple domains beyond the bromodomain. aacrjournals.orgcaymanchem.com Research also indicates that this compound can reduce the leukemia-initiating potential of certain leukemic cells in vitro and in vivo, and may have synergistic effects with existing therapies. medchemexpress.comcaymanchem.com
Properties
Molecular Formula |
C27H36N2O5 |
|---|---|
Molecular Weight |
468.59 |
Synonyms |
(S)-1-(7-(3,4-dimethoxyphenyl)-9-((1-methylpiperidin-3-yl)methoxy)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one |
Origin of Product |
United States |
Molecular Mechanisms of I Cbp 112 Action
Selective Inhibition of CREBBP/EP300 Bromodomains
I-CBP 112 functions as a potent and selective inhibitor of the bromodomains found in CBP and p300. Its inhibitory activity is characterized by high binding affinity for these two targets and significant selectivity over other bromodomain-containing proteins.
Quantitative Assessment of Binding Affinity (Kd) for CBP and p300 Bromodomains
Quantitative assessments using techniques such as isothermal titration calorimetry (ITC) and biolayer interferometry (BLI) have determined the binding affinity of this compound for the bromodomains of CBP and p300. ITC experiments revealed dissociation constants (Kd) of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 nih.govapexbt.comaacrjournals.orgresearchgate.netcaymanchem.comnih.gov. Dose-dependent BLI experiments yielded a comparable Kd value of 142 nM for CBP nih.govapexbt.comaacrjournals.org. Additionally, AlphaScreen assays have provided IC50 values, demonstrating inhibitory potency with values of 170 nM for CBP and 625 nM for p300 apexbt.comtocris.commedkoo.commybiosource.com.
| Method | Target Bromodomain | Affinity/Potency | Value |
|---|---|---|---|
| ITC | CBP | Kd | 151 ± 6 nM |
| ITC | p300 | Kd | 167 ± 8 nM |
| BLI | CBP | Kd | 142 nM |
| AlphaScreen Assay | CBP | IC50 | 170 nM |
| AlphaScreen Assay | p300 | IC50 | 625 nM |
Comparative Selectivity Against Other Bromodomain Proteins (e.g., BET Family, ATAD2, BRD2, BRD4)
A critical aspect of this compound's mechanism is its selectivity profile. Studies have shown that this compound is selective for CBP and p300 bromodomains when tested against a panel of other bromodomain-containing proteins, including members of the BET family (BRD2, BRD4), ATAD2, BAZ2B, PB1(5), PCAF, PHIP(2), and TIF1α, in BLI assays apexbt.comtocris.commybiosource.com. While weak off-target activity has been noted for BET family members, the most significant off-target activity in one selectivity screen was observed against BRD4 nih.govaacrjournals.orgnih.gov. However, quantitative binding data confirms substantial selectivity; ITC and BLI experiments showed weak binding to BRD4(1) with a Kd of 5.6 μM and BRD4(2) with a Kd of 20 μM aacrjournals.orgnih.govchemicalprobes.org. This translates to approximately 37-fold selectivity for CBP over BRD4(1) nih.gov.
| Target Bromodomain | Binding Affinity (Kd) | Selectivity vs. CBP (approx. fold) |
|---|---|---|
| CBP | 151 nM nih.govapexbt.comaacrjournals.org | 1 |
| p300 | 167 nM nih.govapexbt.comaacrjournals.org | ~0.9 |
| BRD4(1) | 5.6 μM aacrjournals.orgnih.govchemicalprobes.org | ~37 |
| BRD4(2) | 20 μM aacrjournals.orgchemicalprobes.org | ~132 |
| ATAD2 | No significant binding detected in BLI apexbt.comtocris.commybiosource.com | High |
| BRD2(2) | No significant binding detected in BLI apexbt.comtocris.commybiosource.com | High |
Note: Selectivity fold is calculated based on the ratio of the off-target Kd to the CBP Kd.
Assessment of Minimal Off-Target Interactions
Beyond other bromodomains, this compound has been assessed for broader off-target interactions. Screening against a panel of 104 diverse proteins, including nuclear receptors, ion channels, kinases, proteases, and phosphodiesterases, revealed minimal activity chemicalprobes.org. Weak interactions were noted with only two G-protein coupled receptors (GPCRs), alpha1A and 5HT1 chemicalprobes.orgmdpi.com. Furthermore, this compound did not bind to an additional 40 bromodomains tested by ITC and BLI, underscoring its focused selectivity towards CBP and p300 bromodomains chemicalprobes.org.
Characterization of Acetyl-Lysine Competitive Inhibition
This compound is characterized as an acetyl-lysine competitive inhibitor, meaning it competes with acetylated lysine (B10760008) residues on target proteins for binding to the bromodomain pocket of CBP and p300 nih.govaacrjournals.orgmedkoo.commdpi.commedchemexpress.comselleckchem.com.
Displacement of Acetylated Histones from CBP Binding Sites
The bromodomains of CBP and p300 specifically recognize and bind to acetylated lysine marks, which are crucial for recruiting these co-activators to chromatin nih.govaacrjournals.orgbohrium.comapexbt.comprobes-drugs.org. This compound interferes with this recognition. Functional assays have demonstrated that this compound can displace acetylated histones from the CBP binding site. For instance, it has been shown to displace H3K56ac, an acetylated histone mark recognized by CBP, with an IC50 value of 170 nM in a cell-free assay nih.govselleckchem.com. SPOT analysis experiments further confirmed the specificity of the CBP bromodomain for acetylated histone peptides compared to non-acetylated controls nih.govaacrjournals.org. While this compound effectively displaces certain acetylated histone marks in vitro, some studies suggest it may not fully displace full-length CBP/p300 from acetylated chromatin in cellular contexts, potentially indicating additional complex interactions or mechanisms at play in a living cell environment probes-drugs.orgchemicalprobes.org.
Influence on Protein-Protein Interactions Involving Acetylated Lysine
By competitively binding to the acetyl-lysine recognition pocket of the CBP/p300 bromodomains, this compound disrupts the protein-protein interactions that are mediated by these acetyl-lysine binding events nih.govaacrjournals.orgmedkoo.commedchemexpress.com. CBP and p300 act as scaffolds, utilizing their bromodomains to recruit transcription factors and other regulatory proteins to gene promoters and enhancers that are marked by histone acetylation nih.govaacrjournals.org. This recruitment is essential for the assembly of transcriptional complexes and the regulation of gene expression. The binding of this compound to the bromodomain prevents or reduces the ability of CBP and p300 to interact with acetylated proteins, thereby interfering with the recruitment of their binding partners and consequently impacting downstream transcriptional processes. Structural analysis, including a co-crystal structure of the (R)-enantiomer of this compound bound to the CBP bromodomain, has provided insight into how the molecule mimics acetyl-lysine to achieve this competitive inhibition nih.govmdpi.com.
Modulation of Histone Acetyltransferase (HAT) Activity
Contrary to the expected inhibitory effect of a bromodomain ligand on protein-protein interactions mediated by acetyl-lysine binding, this compound has been shown to enhance the acetyltransferase activity of both p300 and CBP. This modulatory effect is observed specifically when nucleosomes are used as substrates, rather than isolated histone proteins. medchemexpress.comnih.govfigshare.comh1.coacs.orghoelzel-biotech.com Studies have demonstrated that this compound can stimulate nucleosome acetylation by p300/CBP by up to threefold. nih.govacs.org
Enhancement of p300-Mediated Acetylation at Specific Histone Lysine Sites (e.g., H3K18, H3K23, H4K5)
Detailed analysis using techniques such as mass spectrometry and Western blotting has revealed that the enhancement of acetylation by this compound is not uniform across all histone lysine sites. Instead, this compound significantly stimulates the acetylation of specific residues within the histone tails, notably Lysine 18 and Lysine 23 on histone H3 (H3K18 and H3K23), and Lysine 5 on histone H4 (H4K5). medchemexpress.comnih.govacs.orghoelzel-biotech.com H3K18 acetylation is a particularly well-established target of p300/CBP in cellular contexts and shows a pronounced increase in response to this compound treatment. nih.govacs.org
The following table summarizes the observed enhancement of acetylation at specific histone lysine sites by this compound:
| Histone Substrate | Lysine Site | Effect of this compound |
| Histone H3 | K18 | Enhanced acetylation (up to ~3-fold) medchemexpress.comnih.govacs.orghoelzel-biotech.com |
| Histone H3 | K23 | Enhanced acetylation medchemexpress.comnih.govacs.orghoelzel-biotech.com |
| Histone H4 | K5 | Enhanced acetylation medchemexpress.comnih.govacs.orghoelzel-biotech.com |
| Isolated Histone H3 | - | No activation observed nih.govfigshare.comh1.co |
Mechanisms Underlying the Apparent Activation of Acetylation
The mechanism by which this compound enhances p300/CBP-mediated acetylation appears to be distinct from a direct catalytic activation of the HAT domain itself. Research indicates that this compound does not affect the acetyltransferase activity of the isolated p300 HAT domain. nih.govfigshare.comh1.co Crucially, the presence of a nucleosome substrate is required for this compound to exert its stimulatory effect on acetylation. nih.govfigshare.comh1.co
Further evidence regarding the mechanism comes from experiments using other bromodomain ligands. For instance, CBP30, another ligand that binds to the p300/CBP bromodomain but does not stimulate acetylation, can neutralize the activating effects of this compound. nih.govfigshare.com These findings collectively suggest that this compound likely modulates p300/CBP activity through an allosteric mechanism mediated by its binding to the bromodomain. chemicalprobes.orgnih.govfigshare.comh1.coresearchgate.netsemanticscholar.org While the precise structural details of this allosteric activation are still under investigation, it is hypothesized to involve specific interactions between this compound and the bromodomain that induce conformational changes within the p300/CBP protein, potentially influencing its interaction with the nucleosome substrate or internal regulatory elements like the autoacetylation loop. nih.gov
Potential Allosteric Modulation by this compound
The available research strongly supports the notion that this compound functions as an allosteric modulator of p300/CBP. Its binding to the bromodomain, a region distinct from the catalytic HAT domain, leads to an enhancement of acetyltransferase activity, particularly on nucleosomal substrates. chemicalprobes.orgnih.govfigshare.comh1.coresearchgate.netsemanticscholar.org The requirement for the nucleosome as a substrate for this activation underscores the complexity of the interaction and suggests that the allosteric mechanism involves the interplay between this compound binding, the conformation of p300/CBP, and the presentation of lysine residues within the nucleosome. nih.govfigshare.comh1.co This allosteric modulation represents a fascinating aspect of this compound's molecular action, highlighting the intricate regulatory mechanisms governing HAT activity.
I Cbp 112 in Cellular and Biochemical Research Models
Investigations in Immortalized Cell Lines
Research involving immortalized cell lines has provided insights into the basic cellular effects of I-CBP 112, independent of the complex environment of primary tissues.
Impact on Clonogenic Growth and Colony Formation
A significant finding across multiple studies is the ability of this compound to impair clonogenic growth and reduce colony formation in immortalized cell lines nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.netaacrjournals.orgapexbt.com. This effect is observed in a dose-dependent manner aacrjournals.org. For instance, in immortalized murine bone marrow cells, this compound has been shown to significantly reduce clonogenic growth nih.govaacrjournals.orgapexbt.com. This indicates that targeting CBP/p300 bromodomains interferes with the self-renewal capacity of these cells nih.govaacrjournals.orgsonar.chaacrjournals.orgaacrjournals.org.
Induction of Cellular Differentiation
Beyond inhibiting proliferation, this compound has been observed to induce cellular differentiation in research models nih.govnih.govaacrjournals.orgthno.orgresearchgate.netaacrjournals.orgmedchemexpress.com. This is a crucial effect, particularly in the context of malignancies like leukemia where differentiation is often blocked nih.govaacrjournals.orgnih.govaacrjournals.orgresearchgate.netaacrjournals.org. Studies in both murine and human leukemic cells have demonstrated that exposure to this compound leads to morphological signs of differentiation nih.govaacrjournals.orgnih.govaacrjournals.org.
Analysis of Cell Cycle Progression (e.g., G1 arrest)
Analysis of cell cycle progression in response to this compound treatment has revealed its impact on the cell cycle. This compound treatment can lead to a dose-dependent G1 arrest in cell lines aacrjournals.orgelifesciences.org. Time-dependent analysis in certain leukemic cell lines has shown a prominent accumulation of cells in the G1 phase after exposure to this compound aacrjournals.org. This suggests that inhibition of CBP/p300 bromodomains disrupts the normal progression through the cell cycle, specifically at the G1 phase checkpoint thno.orgelifesciences.org.
Assessment of Cytotoxicity Profiles in Research Concentrations
Studies have assessed the cytotoxicity profile of this compound in various cell lines at research concentrations. Generally, this compound does not cause immediate cytotoxic effects at lower concentrations nih.govaacrjournals.orgnih.govsonar.chaacrjournals.orgaacrjournals.orgnih.gov. Significant cytotoxicity is typically observed only at higher inhibitor concentrations or after prolonged exposure aacrjournals.orgapexbt.com. This suggests that the primary effect of this compound in many contexts is cytostatic (inhibiting growth) rather than cytotoxic (killing cells) elifesciences.orgnih.gov. However, it's noted that this compound can increase the cytotoxic activity of other agents, such as the BET bromodomain inhibitor JQ1 and doxorubicin (B1662922), in leukemic cells nih.govaacrjournals.orgnih.govsonar.chmedkoo.comaacrjournals.orgresearchgate.netaacrjournals.orgmedchemexpress.comaacrjournals.org.
Studies in Leukemic Cell Lines and Primary Leukemic Blasts
Leukemic cell lines and primary leukemic blasts have been extensively used to study the potential therapeutic relevance of this compound, given the involvement of CBP/p300 in leukemia-associated chromosomal translocations and their role in regulating cell growth nih.govaacrjournals.orgnih.govsonar.chaacrjournals.orgresearchgate.netaacrjournals.org.
Effects on Murine Leukemic Cell Lines (e.g., MLL-CBP, MLL-AF9+, MLL-ENL, NUP98-HOXA9)
Research in murine leukemic cell lines, particularly those expressing fusion proteins like MLL-CBP, MLL-AF9+, and NUP98-HOXA9, has demonstrated the effects of this compound on aberrant cell behavior driven by these oncogenes nih.govaacrjournals.orgsonar.chaacrjournals.orgaacrjournals.orgapexbt.com.
MLL-CBP: In immortalized murine bone marrow cells expressing the MLL-CBP fusion oncogene, this compound significantly reduced clonogenic growth nih.govaacrjournals.orgaacrjournals.orgapexbt.com.
MLL-AF9+: Treatment of primary murine MLL-AF9+ leukemic blasts with this compound significantly impaired self-renewal in clonogenic assays and induced significant morphological cellular differentiation without significant cytotoxicity nih.govaacrjournals.orgnih.govsonar.chmedkoo.comaacrjournals.orgaacrjournals.org. This compound also significantly reduced the leukemia-initiating potential of MLL-AF9+ AML cells in a dose-dependent manner in vitro nih.govaacrjournals.orgnih.govsonar.chmedkoo.comaacrjournals.orgresearchgate.netmedchemexpress.comaacrjournals.org.
NUP98-HOXA9: Similar results regarding impaired self-renewal and induced differentiation were obtained in bone marrow cells immortalized by the expression of the NUP98-HOXA9 fusion nih.govaacrjournals.orgaacrjournals.org.
These findings highlight the ability of this compound to counteract the effects of specific fusion oncogenes implicated in leukemia, primarily by inhibiting aberrant self-renewal and promoting differentiation nih.govaacrjournals.orgnih.govsonar.chaacrjournals.orgresearchgate.netaacrjournals.org.
Data Tables
Based on the research findings, the following data can be summarized in tables:
Table 1: Impact of this compound on Clonogenic Growth in Research Models
| Cell Type / Model | Key Finding on Clonogenic Growth | Reference(s) |
| Immortalized murine bone marrow cells | Significantly impaired clonogenic growth | nih.govaacrjournals.orgapexbt.com |
| Human leukemic cell lines | Substantially impaired colony formation | nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.orgmedchemexpress.com |
| Primary murine MLL-AF9+ leukemic blasts | Significantly impaired self-renewal | nih.govaacrjournals.orgnih.govsonar.chmedkoo.comaacrjournals.orgaacrjournals.org |
| Primary human AML cells | Dose-dependent reduction in colony number | aacrjournals.org |
Table 2: Impact of this compound on Cellular Differentiation and Cell Cycle
| Cell Type / Model | Key Finding on Differentiation | Key Finding on Cell Cycle Progression | Reference(s) |
| Human and mouse leukemic cell lines | Induced cellular differentiation | Not consistently specified | nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.orgmedchemexpress.com |
| Primary murine MLL-AF9+ leukemic blasts | Induced significant morphological differentiation | Not consistently specified | nih.govaacrjournals.orgnih.govaacrjournals.org |
| Primary human AML cells | Showed morphologic signs of differentiation | Not consistently specified | aacrjournals.org |
| KASUMI-1 cells (human leukemic) | Not consistently specified | Dose-dependent G1 arrest | aacrjournals.org |
| LP-1 cells (multiple myeloma) | Not consistently specified | Arrest in G1 phase | elifesciences.org |
Table 3: Cytotoxicity Profile of this compound in Research Concentrations
| Cell Type / Model | Cytotoxicity Observation | Reference(s) |
| Human and mouse leukemic cell lines | Without significant cytotoxicity | nih.govnih.govaacrjournals.orgresearchgate.netaacrjournals.orgmedchemexpress.com |
| Primary murine MLL-AF9+ leukemic blasts | Without significant cytotoxicity | nih.govaacrjournals.orgnih.govaacrjournals.org |
| Immortalized murine bone marrow cells | Significant cytotoxicity only at high concentrations/prolonged exposure | aacrjournals.orgapexbt.com |
| U2OS cells | No significant cytotoxicity up to 50 µM | apexbt.com |
Table 4: Effects of this compound on Murine Leukemic Cell Lines with Specific Fusion Proteins
| Murine Leukemic Cell Line | Fusion Protein | Key Findings | Reference(s) |
| Immortalized bone marrow | MLL-CBP | Significantly reduced clonogenic growth | nih.govaacrjournals.orgaacrjournals.orgapexbt.com |
| Primary blasts | MLL-AF9+ | Impaired self-renewal, induced differentiation, reduced leukemia-initiating potential | nih.govaacrjournals.orgnih.govsonar.chmedkoo.comaacrjournals.orgresearchgate.netaacrjournals.orgmedchemexpress.comaacrjournals.org |
| Immortalized bone marrow | NUP98-HOXA9 | Impaired self-renewal, induced differentiation | nih.govaacrjournals.orgaacrjournals.org |
Responses in Human Leukemic Cell Lines (e.g., SEM, MOLM13, Kasumi-1, HL-60, OCI-AML3)
Research has investigated the effects of this compound on a panel of human leukemic cell lines, including SEM (MLL-AF4+), MOLM13 (MLL-AF9+), and Kasumi-1 (AML1-ETO+), HL-60, and OCI-AML3 ashpublications.orgnih.govhaematologica.org. Studies indicate that this compound treatment does not consistently induce immediate cytotoxic effects but rather impairs colony formation and promotes cellular differentiation in these cell lines ashpublications.orgresearchgate.net.
In detailed studies involving SEM, MOLM13, and Kasumi-1 cell lines, this compound demonstrated reduced colony formation capabilities ashpublications.org. Similar observations were made in human primary AML blasts, while CD34+ hematopoietic stem cells from healthy donors were not affected ashpublications.org.
While direct data tables showing IC50 values for this compound across all the specified cell lines (SEM, MOLM13, Kasumi-1, HL-60, OCI-AML3) were not consistently available in the search results, the literature indicates that this compound generally impairs proliferation and induces differentiation in these models ashpublications.orgresearchgate.net. Some studies involving these cell lines may focus on the effects of other bromodomain inhibitors or combinations, providing context for their use in leukemia research nih.govflinders.edu.aubiorxiv.org.
Reduced Leukemia-Initiating Potential in in vitro Assays (e.g., ELDA)
This compound has been shown to significantly impair the self-renewal capacity of leukemic stem cells in vitro ashpublications.orgresearchgate.netaacrjournals.org. Extreme limited dilution assays (ELDA) have been employed to assess the impact of this compound on the frequency of leukemia-initiating cells (LICs) ashpublications.orgaacrjournals.org.
Studies using MLL-AF9-transformed murine leukemic blasts demonstrated that this compound treatment significantly reduced the estimated stem cell frequency in ELDA ashpublications.orgaacrjournals.org. This suggests that this compound can selectively target the population of cells responsible for initiating and maintaining leukemia ashpublications.orgresearchgate.netaacrjournals.org.
Research in Other Cancer Cell Lines
Beyond leukemia, this compound has been investigated in other cancer cell line models to explore its broader potential as an epigenetic modulator.
Breast Cancer Models (e.g., MDA-MB-231 triple-negative breast cancer)
In breast cancer research, particularly in triple-negative breast cancer (TNBC) models like MDA-MB-231, this compound has been studied for its effects on proliferation and drug resistance researchgate.netnih.govresearchgate.netmdpi.com. This compound has been shown to inhibit proliferation in MDA-MB-231 cells researchgate.netresearchgate.net.
Furthermore, this compound has demonstrated the ability to sensitize MDA-MB-231 cells to various anticancer drugs researchgate.netnih.govresearchgate.net. This sensitization is linked to the compound's ability to decrease the expression of ATP-binding cassette (ABC) transporters, which are associated with multidrug resistance in cancer cells researchgate.netnih.govresearchgate.netmdpi.com. By reducing the levels of these transporters, this compound can lead to increased intracellular accumulation of chemotherapeutic agents researchgate.netmdpi.com.
Lung Cancer Models (e.g., A549 non-small cell lung cancer)
Research involving non-small cell lung cancer (NSCLC) cell lines, such as A549, has also explored the effects of this compound, particularly in the context of drug resistance nih.govresearchgate.netmdpi.comspandidos-publications.com. Similar to breast cancer models, this compound has been shown to decrease the expression of ABC transporters in A549 cells nih.govresearchgate.netmdpi.com. This reduction in transporter expression contributes to increased intracellular concentrations of chemotherapy drugs, thereby sensitizing A549 cells to these agents researchgate.netmdpi.com.
Hepatic Cancer Models (e.g., HepG2)
In hepatic cancer models, such as the HepG2 cell line, this compound has been investigated for its impact on drug resistance mechanisms researchgate.netmdpi.comcet.biomdpi.com. Studies have indicated that this compound can decrease the expression of ABC transporters in HepG2 cells, potentially enhancing the effectiveness of chemotherapy in these cells researchgate.netmdpi.com. HepG2 cells are a widely used model for studying liver cancer biology and drug metabolism cet.biomdpi.com.
Mechanistic Investigations of Gene Expression and Epigenetic Marks
Mechanistic studies have focused on how this compound exerts its effects, primarily through its interaction with the bromodomains of CBP and p300 and the subsequent impact on gene expression and epigenetic marks tocris.comguidetopharmacology.orgnews-medical.netresearchgate.netmdpi.comnih.govethz.choup.comuzh.ch. As a bromodomain inhibitor, this compound competes with acetylated lysine (B10760008) residues for binding to the bromodomains of CBP and p300 tocris.comguidetopharmacology.orgnih.gov. This interaction can disrupt the recruitment of CBP/p300 to specific genomic loci, thereby affecting the transcription of target genes guidetopharmacology.orgresearchgate.netmdpi.com.
Research has shown that this compound can influence the expression of genes involved in various cellular processes, including those related to cell cycle regulation, differentiation, and drug transport researchgate.netresearchgate.netresearchgate.netmdpi.com. For instance, in MDA-MB-231 cells, this compound has been shown to repress the gene promoters of ABCC1 and ABCC10, which encode for ABC transporters researchgate.netmdpi.com.
Furthermore, this compound's impact extends to epigenetic marks. Studies have shown that this compound can influence histone modifications, such as the trimethylation of histone H3 lysine 4 (H3K4me3), a mark associated with active transcription researchgate.netmdpi.com. In MDA-MB-231 cells, the repression of ABCC1 and ABCC10 promoters by this compound was associated with lower levels of H3K4me3 researchgate.netmdpi.com. Additionally, this compound has been reported to induce the recruitment of LSD1, a demethylase, to gene promoters, which can further contribute to changes in epigenetic marks and gene expression researchgate.net. This compound has also been shown to specifically activate the acetylation of H3K18ac in the context of intact nucleosomes nih.gov.
These mechanistic investigations highlight this compound's role in modulating gene expression programs and epigenetic landscapes, contributing to its observed effects in various cancer cell models.
Downregulation of Oncogene Transcription (e.g., MYC, PSA)
This compound has been shown to reduce the transcription of certain oncogenes. In prostate cancer models, combination treatment with this compound and a p300/CBP active site inhibitor (A-485) led to a significant reduction in the expression of androgen-dependent and pro-oncogenic genes, including KLK3 (encoding PSA) and MYC. This effect was associated with a strong reduction in p300 chromatin occupancy at the promoters of these genes researchgate.netmdpi.comthno.org. Studies in leukemia cell lines have also indicated that CBP/EP300 bromodomain inhibitors, including this compound, can cause downregulation of MYC expression and MYC-driven transcriptional programs researchgate.netscienceopen.com. The antiproliferative effects observed in some cell lines treated with CBP30, another CBP/p300 inhibitor, are suggested to be partially mediated by MYC downregulation mdpi.com.
Repression of ATP-Binding Cassette (ABC) Transporters
A significant area of research with this compound involves its ability to repress the transcription of key ATP-Binding Cassette (ABC) transporters, which are often linked to multidrug resistance in cancer cells researchgate.netnih.govpatsnap.comnih.gov.
Alterations in ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, ABCC5, ABCG2, ABCC10 Transcription
Studies using drug-resistant cell lines, such as triple-negative breast cancer (MDA-MB-231) and non-small cell lung cancer (A549), have demonstrated that this compound significantly reduces the mRNA levels of several ABC transporters. Specifically, this compound treatment led to a decrease in the expression of ABCB1, ABCC1, ABCC2, ABCC3, ABCC5, and ABCG2 in these cell lines nih.govpatsnap.comlarvol.com. Additionally, ABCC10 transcription was reduced in MDA-MB-231 cells, and ABCC4 transcription was decreased in paclitaxel-resistant A549 cells nih.govpatsnap.com.
The following table summarizes the observed transcriptional changes of ABC transporters in different cell lines upon treatment with this compound:
| ABC Transporter | MDA-MB-231 Cells | A549 Cells | HepG2 Cells |
| ABCB1 | Reduced | Reduced | Reduced |
| ABCC1 | Reduced | Reduced | Reduced |
| ABCC2 | Reduced | Reduced | Reduced |
| ABCC3 | Reduced | Reduced | Reduced |
| ABCC4 | Not specified | Reduced* | Reduced |
| ABCC5 | Reduced | Reduced | Reduced |
| ABCG2 | Reduced | Reduced | Reduced |
| ABCC10 | Reduced | Not specified | Not specified |
*Reduction in ABCC4 was specifically noted in paclitaxel-resistant A549 cells. nih.govpatsnap.com
Implications for Intracellular Drug Accumulation in Research Settings
The observed reduction in ABC transporter expression mediated by this compound is associated with increased intracellular accumulation of various chemotherapy drugs in research settings researchgate.netnih.govpatsnap.comnih.gov. In breast (MDA-MB-231), lung (A549), and hepatic (HepG2) cancer cell lines, treatment with this compound resulted in enhanced accumulation of doxorubicin, daunorubicin, and methotrexate (B535133) researchgate.netnih.gov. This increased intracellular drug concentration contributes to the sensitization of these cancer cells to a wide range of chemotherapeutics in research models researchgate.netnih.govpatsnap.comnih.gov. The effect on drug accumulation appears to require the simultaneous repression of multiple ABC transporters, as single inhibition of ABCB1/ABCG2 or ABCC proteins did not achieve the same level of enhanced drug retention nih.govpatsnap.com.
Modulation of Histone Methylation (e.g., EZH2 activity, H3K27 trimethylation)
This compound's impact extends to the modulation of histone modifications. While this compound is a bromodomain inhibitor targeting CBP/p300, which are primarily known for histone acetylation, research indicates interplay with histone methylation processes. Gene promoters repressed by this compound, such as ABCC1 and ABCC10, have been characterized by enhanced nucleosome acetylation and, concurrently, considerably lower trimethylation at the transcription-promoting mark H3K4me3 researchgate.netnih.gov. Furthermore, the CBP/p300 bromodomain inhibitor was found to induce the recruitment of LSD1 (Lysine-specific demethylase 1A) to gene promoters researchgate.netnih.govresearchgate.net. Inhibition of LSD1 in the presence of this compound prevented the repression of ABCC1 and ABCC10, suggesting a role for LSD1 in the transcriptional effects of this compound on these genes researchgate.netnih.govresearchgate.net.
While EZH2 (Enhancer of Zeste Homolog 2) is the primary enzyme responsible for H3K27 trimethylation (H3K27me3), a mark associated with gene repression aacrjournals.orgepigenie.combmbreports.orgnih.govnih.gov, the direct impact of this compound on EZH2 activity or H3K27 trimethylation levels is not explicitly detailed in the provided search results. However, CBP and p300 are known to induce H3K27 acetylation (H3K27ac), which is generally associated with active transcription and is antagonistic to H3K27me3 mdpi.comepigenie.com. Inhibition of the CBP/EP300 bromodomain has been shown to decrease H3K27 acetylation mdpi.comnih.gov. This suggests a potential indirect interplay between this compound and the balance between H3K27 acetylation and methylation, although the precise mechanisms and direct effects on EZH2 or H3K27me3 require further investigation based on the provided information.
Influence on Chromatin Accessibility and Somatic-Specific Gene Expression
Inhibition of the CBP/EP300 bromodomain by compounds like this compound has been shown to influence chromatin accessibility and the expression of somatic-specific genes mdpi.comnih.gov. Research indicates that CBP/EP300 bromodomain inhibition decreases somatic-specific gene expression and limits chromatin accessibility at targeted promoters and enhancers mdpi.comnih.gov. This suggests that CBP/EP300 bromodomains play a role in maintaining cell-type-specific gene expression and cell identity nih.gov. The master mesenchymal transcription factor PRRX1 is noted as a functionally important target influenced by CBP/EP300 bromodomain inhibition nih.gov.
Regulation of Mesenchymal-to-Epithelial Transition (MET) during Reprogramming
The mesenchymal-to-epithelial transition (MET) is a crucial process in cellular reprogramming, where mesenchymal cells transition into epithelial-like cells scispace.comnih.govportlandpress.com. This transition is characterized by the downregulation of mesenchymal markers and the upregulation of epithelial markers, often regulated by specific transcription factors and epigenetic changes portlandpress.comimrpress.com. Research indicates that inhibitors targeting the bromodomains of CBP and EP300 can act as potent enhancers of reprogramming, accelerating the process nih.gov. This effect is particularly critical during the early stages of reprogramming and suggests that inhibiting CBP/EP300 bromodomains facilitates the necessary gene expression changes for MET to occur nih.govscispace.com. The ability of these inhibitors to decrease somatic-specific gene expression and influence chromatin accessibility likely contributes to their role in promoting MET during reprogramming nih.gov.
Functional Interaction Studies with Other Molecular Modulators
Studies have investigated the effects of this compound in combination with other molecular modulators to understand its functional interactions and potential for synergistic or cooperative effects in cellular models.
This compound has been shown to increase the cytotoxic activity of BET bromodomain inhibitors, such as JQ1, in human and mouse leukemic cell lines. aacrjournals.orgaacrjournals.orgnih.govfigshare.com This suggests a synergistic effect between inhibiting CBP/p300 bromodomains and BET bromodomains. The combination of these inhibitors provides new opportunities for combinatorial treatment strategies, particularly in leukemia. aacrjournals.orgaacrjournals.orgnih.gov While JQ1 alone shows activity against various cancer cell lines, including some forms of acute myeloid leukemia, multiple myeloma, and acute lymphoblastic leukemia, the combination with this compound appears to enhance the cytotoxic outcome in leukemic cells. aacrjournals.orgaacrjournals.orgnih.govwikipedia.org Studies have indicated that this combination can lead to increased γH2AX foci formation and H2AX Ser139 phosphorylation in certain leukemic cell lines, suggesting an increase in DNA damage markers. aacrjournals.org
This compound, a bromodomain inhibitor, has been studied in combination with inhibitors targeting the histone acetyltransferase (HAT) domain of p300/CBP, such as A-485. A-485 is a potent and selective inhibitor of the p300/CBP HAT domain, displaying high selectivity over other HATs. tocris.comaacrjournals.org While this compound targets the bromodomain, which recognizes acetylated lysines, A-485 inhibits the enzyme's catalytic activity responsible for adding acetyl groups. tocris.commdpi.com
This compound has been shown to increase the cytotoxic activity of the DNA damaging agent doxorubicin in leukemic cells. aacrjournals.orgaacrjournals.orgnih.govfigshare.com Doxorubicin is a widely used chemotherapy medication. wikipedia.org The combination of this compound and doxorubicin has demonstrated significant cytotoxicity in leukemia cell lines. mdpi.com Furthermore, this compound has been found to decrease the expression of certain ATP-binding cassette (ABC) transporters, which are associated with multidrug resistance in cancer cells. mdpi.comresearchgate.netlodz.plnih.gov This reduction in ABC transporter expression, observed in breast, lung, and hepatic cancer cell lines, led to increased intracellular accumulation of chemotherapeutics like doxorubicin, daunorubicin, and methotrexate, thereby enhancing cell sensitization to these drugs. mdpi.comresearchgate.netlodz.plnih.gov Specifically, in MDA-MB-231 cells, this compound repressed the gene promoters of ABCC1 and ABCC10, which was associated with enhanced nucleosome acetylation and lower H3K4me3 levels at these promoters. researchgate.netnih.gov The recruitment of LSD1 to these gene promoters by this compound appears to play a role in this repression and subsequent drug sensitization. researchgate.netnih.gov
Here is a table summarizing some of the functional interaction findings:
| Combination Partner (Example) | This compound Effect | Cellular Model | Observed Outcome |
| BET Inhibitor (JQ1) | Synergistic | Leukemic cell lines | Increased cytotoxic activity, impaired colony formation, induced differentiation. aacrjournals.orgaacrjournals.orgnih.govfigshare.com Increased DNA damage markers in some lines. aacrjournals.org |
| p300/CBP HAT Inhibitor (A-485) | Cooperative | Prostate cancer cells | Reduced androgen receptor target gene transcription (e.g., MYC), blocked proliferation. researchgate.netresearchgate.net |
| DNA Damaging Agent (Doxorubicin) | Enhanced Sensitivity | Leukemic, Breast, Lung, Hepatic cancer cell lines | Increased cytotoxic activity. aacrjournals.orgmdpi.comaacrjournals.orgnih.govfigshare.com Decreased ABC transporter expression, increased intracellular drug accumulation. mdpi.comresearchgate.netlodz.plnih.gov |
I Cbp 112 in Preclinical in Vivo Models
Evaluation in Murine Disease Models
Murine models, especially those harboring leukemia-associated fusion oncogenes, have been instrumental in evaluating the preclinical potential of I-CBP 112.
AML Models with Retrovirally Expressed Fusion Oncogenes (e.g., MLL-AF9+ blasts)
Studies utilizing murine AML models driven by retrovirally expressed fusion oncogenes, such as MLL-AF9, have shown that this compound significantly reduces the leukemia-initiating potential of these cells in vivo. aacrjournals.orgaacrjournals.orgmedkoo.commedchemexpress.comresearchgate.netnih.govnih.govnih.gov In one such model, transplanting bone marrow cells retrovirally expressing the MLL-AF9 fusion oncogene leads to AML. Leukemic blasts from diseased mice were treated ex vivo with this compound and then transplanted into syngeneic secondary recipients to assess the compound's effects aacrjournals.orgnih.gov.
Assessment of Leukemia-Initiating Potential
This compound has been shown to significantly reduce the leukemia-initiating potential of MLL-AF9+ AML cells in a dose-dependent manner in in vivo settings. aacrjournals.orgaacrjournals.orgmedkoo.commedchemexpress.comresearchgate.netnih.govnih.govnih.gov Pre-treatment of MLL-AF9+ murine AML blasts with this compound reduced the number of leukemia-initiating cells (LICs) upon transplantation into irradiated recipients. aacrjournals.orgaacrjournals.orgnih.govapexbt.com
Observation of Delayed Disease Induction
Exposure of murine MLL-AF9+ leukemic blasts to this compound has been shown to delay the induction of AML upon transplantation into irradiated recipients. aacrjournals.orgaacrjournals.orgnih.govapexbt.com In one experiment, transplantation of a certain number of control cells induced AML in all recipients within a specific timeframe, while only a small percentage of mice transplanted with this compound treated cells developed the disease, and with a significantly longer latency nih.gov.
Effects on Leukemic Stem Cell Compartment Self-Renewal
This compound has been demonstrated to impair the aberrant self-renewal of leukemic cells. aacrjournals.orgaacrjournals.orgaacrjournals.orgresearchgate.netashpublications.orgaacrjournals.org Extreme limited dilution assays (ELDA) and bone marrow transplantations in limiting dilutions using MLL-AF9-transformed murine leukemic blasts revealed that this compound significantly impaired the self-renewal of the leukemic stem cell compartment in vitro and reduced the leukemia-initiating potential in vivo. ashpublications.org
Contribution to Suppression of Tumor Progression in Preclinical Settings
Preclinical evaluations indicate that this compound contributes to the suppression of tumor progression in relevant models. This compound significantly reduced the leukemia-initiating potential of MLL-AF9+ AML cells in vivo, which is directly related to suppressing tumor initiation and progression in these models. aacrjournals.orgaacrjournals.orgmedkoo.commedchemexpress.comresearchgate.netnih.govnih.govnih.gov While some sources state that in vivo animal studies were not ongoing at a specific time apexbt.com, other primary research indicates in vivo evaluation was conducted, showing reduced leukemia-initiating potential and delayed disease induction aacrjournals.orgaacrjournals.orgnih.gov.
Considerations for Pharmacokinetic Profiles in Research Animal Models (e.g., half-life, bioavailability)
A pharmacokinetic study of this compound in mice was conducted to assess its suitability for progression into xenograft models. Intraperitoneal administration of the compound at 3 mg/kg yielded moderate systemic exposure with a mean Cmax of 590 ng/mL and an AUC of 384 ng/h/mL. The half-life was reported as 0.6 ± 0.1 hours. Intravenous administration at 1.2 mg/kg also provided pharmacokinetic data aacrjournals.orgnih.gov. One source from 2017 noted that no pharmacokinetic data in animals had been published for this probe at that time, suggesting its utility in model organisms remained to be determined chemicalprobes.org. However, more recent publications, particularly the primary research paper on its generation and preclinical evaluation, do report pharmacokinetic data in mice aacrjournals.orgnih.gov.
Pharmacokinetic Data in Mice (Intraperitoneal Administration)
| Parameter | Value |
| Dose | 3 mg/kg |
| Mean Cmax | 590 ng/mL |
| AUC | 384 ng/h/mL |
| Half-life | 0.6 ± 0.1 hours |
Broader Research Implications and Future Directions
I-CBP 112 as a Tool for Dissecting CBP/p300 Bromodomain Biology
The bromodomain is a protein interaction module that specifically recognizes and binds to acetylated lysine (B10760008) residues on histones and other proteins. nih.govresearchgate.net This binding is crucial for the recruitment of CBP/p300 to target genes and the subsequent regulation of transcription. researchgate.net By competitively inhibiting the binding of acetylated lysines to the bromodomains of CBP and p300, this compound allows researchers to probe the functional consequences of disrupting these specific interactions.
Studies using this compound have provided insights into how CBP/p300 bromodomain binding influences their transcriptional co-activator function. For instance, this compound has been shown to affect the acetylation activity of p300/CBP on nucleosomes, with some studies indicating it can stimulate acetylation of specific histone lysine residues like H3K18. This suggests a complex interplay between the bromodomain and the histone acetyltransferase (HAT) domain within CBP/p300, where bromodomain occupancy can allosterically modulate HAT activity.
This compound's selectivity profile, with nanomolar affinity for CBP and p300 bromodomains and significantly lower activity against other bromodomains, is a key feature that enables its use as a specific tool. lodz.plnih.gov
Here is a summary of this compound's binding affinity:
| Target | Assay | IC50/Kd Value | Reference |
| CREBBP (CBP) | AlphaScreen | 170 nM | nih.govresearchgate.net |
| CREBBP (CBP) | BLI | 170 nM | nih.govresearchgate.net |
| CREBBP (CBP) | ITC | 151 nM | nih.govresearchgate.net |
| EP300 (p300) | ITC | 625 nM | nih.govresearchgate.net |
| CREBBP (CBP) | Dissociation Constant (Kd) | 142 nM | lodz.pl |
| EP300 (p300) | Dissociation Constant (Kd) | 625 nM | lodz.pl |
| CREBBP (CBP) | Dissociation Constant (Kd) | 151 ± 6 nM | |
| EP300 (p300) | Dissociation Constant (Kd) | 167 ± 8 nM | |
| CREBBP (CBP) | Dissociation Constant (Kd) | 0.5 μM | |
| EP300 (p300) | Dissociation Constant (Kd) | 0.625 μM |
This data highlights the potency and selectivity of this compound for its intended targets, making it a valuable probe for mechanistic studies. nih.gov
Elucidating the Role of CBP/p300 in Disease Pathogenesis
CBP and p300 are involved in a wide array of biological processes, and their dysregulation has been implicated in the pathogenesis of numerous diseases, including various cancers, genetic syndromes, and neurodegenerative disorders. researchgate.net this compound serves as a research tool to investigate the specific contributions of CBP/p300 bromodomain activity to these pathological conditions.
Epigenetic Dysregulation in Hematological Malignancies
CBP/p300 are critically involved in hematopoiesis, and their dysregulation is linked to the development of hematological malignancies like acute myeloid leukemia (AML). researchgate.net Chromosomal translocations involving CREBBP or EP300, such as fusions with the MLL gene, are observed in some leukemias and contribute to oncogenesis. researchgate.net
Studies using this compound have demonstrated its ability to impair the aberrant self-renewal of leukemic cells in vitro and in mouse models. lodz.plnih.gov It has been shown to reduce leukemic cell colony formation and induce differentiation without causing significant cytotoxicity in some contexts. nih.gov This suggests that targeting the CBP/p300 bromodomain may be a viable therapeutic strategy for certain types of leukemia. nih.gov
Contributions to Solid Tumor Biology (e.g., breast, lung, prostate)
Beyond hematological malignancies, dysregulation of CBP/p300 is also observed in various solid tumors, including breast, lung, and prostate cancers. guidetopharmacology.org CBP/p300 can act as transcriptional co-activators for oncogenes and nuclear steroid hormone receptors like the androgen receptor (AR) and estrogen receptor (ER), promoting cancer cell proliferation and survival. guidetopharmacology.org
Research with this compound has explored its effects on solid tumor cells. It has been shown to reduce the transcription of AR target genes like MYC and suppress prostate cancer cell proliferation, particularly in combination with other inhibitors. tocris.comguidetopharmacology.org In breast, lung (A549), and hepatic (HepG2) cancer cell lines, this compound has been found to decrease the expression of ATP-binding cassette (ABC) transporters, which are associated with multidrug resistance. tocris.com This effect contributes to increased intracellular accumulation of chemotherapy drugs and sensitization of cancer cells to these agents. tocris.com
Associations with Genetic Syndromes (e.g., Rubinstein-Taybi Syndrome)
Loss-of-function mutations in either the CREBBP or EP300 gene are the underlying cause of Rubinstein-Taybi Syndrome (RTS), a rare congenital developmental disorder characterized by distinctive facial features, intellectual disability, and other developmental abnormalities. lodz.plresearchgate.net Studies on RTS highlight the critical role of CBP/p300 in normal development and cellular function. researchgate.net While this compound is a bromodomain inhibitor and RTS is caused by mutations affecting protein function (often HAT activity or protein stability), research into CBP/p300 function using tools like this compound can contribute to a deeper understanding of the molecular basis of RTS and potentially inform therapeutic strategies aimed at restoring CBP/p300 activity or function.
Implications for Neurodegenerative Disorders (e.g., ALS, Alzheimer's, Polyglutamine Diseases)
CBP and p300 also play essential roles in neuronal function, including plasticity and memory formation. researchgate.net Dysregulation of these proteins has been implicated in several neurodegenerative disorders, including Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease (AD), and polyglutamine diseases such as Huntington's disease (HD) and Spinal and Bulbar Muscular Atrophy (SBMA). lodz.plresearchgate.net
In some neurodegenerative contexts, a reduction or sequestration of CBP function has been observed, leading to impaired neuronal histone acetylation and transcriptional dysregulation. While this compound inhibits the bromodomain, and some neurodegenerative conditions might involve loss of HAT activity or protein levels, using this compound as a tool can help delineate the specific involvement of bromodomain-mediated interactions in the complex pathology of these diseases. For example, investigating how disrupting bromodomain binding with this compound affects gene expression profiles or protein interactions in neuronal models relevant to these diseases can provide valuable insights.
Advancing Understanding of Drug Resistance Mechanisms
Multidrug resistance (MDR) is a major challenge in cancer therapy, often mediated by the overexpression of ABC transporters that pump chemotherapy drugs out of cells. tocris.com Research with this compound has specifically highlighted its potential in overcoming drug resistance. tocris.com
This compound has been shown to decrease the expression of several ABC transporter genes, including ABCC1 and ABCC10, in various cancer cell lines (breast, lung, hepatic). tocris.com This reduction in transporter expression leads to increased intracellular accumulation of chemotherapy drugs like doxorubicin (B1662922), daunorubicin, and methotrexate (B535133), thereby sensitizing resistant cancer cells to these treatments. tocris.com The mechanism involves the repression of ABC transporter gene promoters, characterized by altered histone modifications like reduced H3K4me3. tocris.com this compound's ability to reverse or mitigate drug resistance phenotypes underscores its utility as a tool to study the epigenetic mechanisms underlying MDR and to explore potential combination therapies.
Here is a table summarizing some of the effects of this compound on ABC transporter expression and drug sensitization:
| Cancer Cell Line | ABC Transporters Affected | Chemotherapy Drugs Sensitized To | Key Findings | Reference |
| MDA-MB-231 (Breast) | ABCC1, ABCC10, others | Daunorubicin, Doxorubicin, Methotrexate, others | Decreased ABC gene expression, increased drug accumulation, considerable cell sensitization. | tocris.com |
| A549 (Lung) | Studied ABCs | Doxorubicin, Daunorubicin, Methotrexate | Decreased ABC gene expression, increased drug accumulation, considerable cell sensitization. | tocris.com |
| HepG2 (Hepatic) | Studied ABCs | Doxorubicin, Daunorubicin, Methotrexate | Decreased ABC gene expression, increased drug accumulation, considerable cell sensitization. | tocris.com |
| Paclitaxel-resistant NSCLC | ABCC4, others | Paclitaxel, others | Reduced ABC gene transcription, increased intracellular drug accumulation and cytotoxicity. | |
| Doxorubicin-resistant MDA-MB-231 | Studied ABCs | Doxorubicin, others | Reduced ABC gene transcription, increased intracellular drug accumulation and cytotoxicity. |
These findings demonstrate the significant impact of this compound on drug resistance mechanisms, highlighting its importance in research aimed at overcoming treatment challenges in cancer. tocris.com
Exploration of Combinatorial Research Strategies
Research into this compound has explored its potential in combination with other therapeutic agents, particularly in the context of cancer. Studies have shown that this compound can enhance the activity of existing treatments. For instance, this compound has been found to increase the cytotoxic activity of the chemotherapy drug doxorubicin in leukemia cells. aacrjournals.orgfigshare.comaacrjournals.org This suggests a synergistic effect where the combination of this compound with doxorubicin is more effective than either agent alone. aacrjournals.orgfigshare.comaacrjournals.org
Furthermore, combinatorial strategies involving this compound and inhibitors targeting other epigenetic regulators, such as BET bromodomain inhibitors (e.g., JQ1), have shown synergistic effects in inducing leukemia cell death and impairing the self-renewal of leukemic cells. aacrjournals.orgfigshare.comaacrjournals.orgmedchemexpress.comresearchgate.net This indicates that simultaneously targeting different epigenetic mechanisms regulated by CBP/p300 and BET proteins could be a promising approach for cancer therapy. aacrjournals.orgfigshare.comaacrjournals.orgmedchemexpress.comresearchgate.net
Beyond cancer, the potential for combinatorial approaches is also being investigated in other disease areas where CBP/p300 play a role. For example, the combination of this compound with A-485, a p300/CBP histone acetyltransferase (HAT) inhibitor, has been shown to synergistically inhibit prostate cancer cell proliferation. researchgate.netnih.gov This combination leads to a significant reduction in p300 chromatin occupancy and decreased expression of key prostate cancer-related genes like MYC and KLK3 (PSA). researchgate.netnih.gov These findings support the potential pharmacologic advantage of concurrently targeting distinct domains within the same epigenetic enzyme. researchgate.netnih.gov
Identification of Novel Downstream Targets and Signaling Pathways
Investigating the effects of this compound has led to the identification of various downstream targets and signaling pathways influenced by CBP/p300 bromodomain inhibition. In leukemic cells, this compound exposure leads to substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity. figshare.comaacrjournals.orgmedchemexpress.com This suggests that the compound modulates pathways critical for maintaining the undifferentiated, proliferative state of these cells. figshare.comaacrjournals.orgmedchemexpress.com
Studies have also revealed that this compound can impact the expression of cytokine and marker proteins. medchemexpress.comaacrjournals.org While some effects on cytokine expression might be shared with BET inhibitors, this compound exhibits a distinct phenotypic response profile, affecting proteins like IL10 and VCAM1 (CD106). aacrjournals.org More recent research in the context of autoimmune disorders indicates that this compound treatment predominantly downregulates genes associated with cytokine signaling pathways in CD4+ T cells. mdpi.com This highlights a critical role for p300/CBP in cytokine regulation during T cell activation and suggests that inhibiting these bromodomains could modulate inflammatory responses. mdpi.com
Furthermore, this compound has been shown to influence the expression of key ABC transporters, which are involved in multidrug resistance in cancer cells. lodz.plresearchgate.net Treatment with this compound has been observed to decrease the expression of several ABC transporters in various cancer cell lines, including breast, lung, and hepatic cancer cells. researchgate.net This repression is associated with increased intracellular accumulation of chemotherapy drugs like doxorubicin, daunorubicin, and methotrexate, leading to enhanced sensitization of cancer cells to these agents. researchgate.net Mechanistically, this repression appears linked to altered histone modifications at the promoters of these transporter genes, including enhanced nucleosome acetylation and reduced H3K4me3. researchgate.net
Interestingly, research has also indicated that this compound can allosterically activate p300/CBP through bromodomain interactions, leading to enhanced acetylation of specific histone lysine sites, particularly H3K18 and H3K23, in nucleosomes. medchemexpress.comnih.gov This effect has been observed in both in vitro enzymatic assays and in cancer cell lines. nih.gov This dual nature – inhibiting bromodomain binding while potentially enhancing certain HAT activities – adds complexity to understanding its downstream effects and suggests intricate regulatory mechanisms involving CBP/p300. nih.gov
Development of Next-Generation Chemical Probes Targeting CBP/p300 Bromodomains
This compound, with its 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, served as a chemical probe and a foundation for the development of subsequent CBP/p300 bromodomain inhibitors. nih.govacs.orgresearchgate.net Its development was based on an N-acetyl-lysine mimetic scaffold, which is crucial for binding to the bromodomain pocket. nih.govacs.org
The research leading to this compound involved analyzing the activity of compounds with a benzo-oxazepine core structure and performing hit expansion to improve activity against CBP/p300. aacrjournals.org Structure-activity relationship (SAR) studies of this compound class have been instrumental in designing more potent and selective inhibitors. nih.govacs.orgresearchgate.net For example, the development of TPOP146, an inhibitor with a similar backbone, demonstrated improved affinity for CBP (134 nM) and excellent selectivity over other bromodomains, building upon the knowledge gained from this compound. nih.govacs.org
This compound itself demonstrated good selectivity for CBP and p300 over a panel of other bromodomains in binding assays, with weak cross-reactivity primarily observed for BET bromodomains. tocris.comthesgc.orgaacrjournals.org This selectivity profile is a crucial characteristic for a chemical probe, allowing researchers to attribute observed biological effects more confidently to CBP/p300 bromodomain inhibition. tocris.comthesgc.orgaacrjournals.org
The ongoing development of next-generation probes aims to further refine potency, selectivity, and potentially explore different scaffolds while retaining the ability to effectively target the CBP/p300 bromodomains. edpsciences.org These efforts are vital for both further dissecting the biological roles of CBP/p300 and for developing potential therapeutic agents. edpsciences.org
Methodological Approaches for Further Characterization of this compound
The characterization of this compound has employed a range of biochemical, biophysical, and cell-based techniques to understand its interaction with CBP/p300 and its cellular effects.
Biophysical Methods:
Isothermal Titration Calorimetry (ITC): Used to determine the binding affinity (dissociation constant, Kd) of this compound for the bromodomains of CBP and p300 in solution. aacrjournals.org Initial studies reported Kd values of 151 ± 6 nM for CBP and 167 ± 8 nM for p300. aacrjournals.org
Biolayer Interferometry (BLI): Another method employed to assess the binding kinetics and affinity of this compound to CBP, yielding comparable Kd values. tocris.comthesgc.orgaacrjournals.org BLI has also been used to evaluate the selectivity of this compound against a panel of other bromodomains. tocris.comthesgc.org
Thermal Shift Assays: Used to assess the thermal stability of bromodomains in the presence of this compound, providing an indication of engagement and binding. aacrjournals.org
Biochemical Assays:
AlphaScreen and TR-FRET based assays: Utilized for high-throughput screening and initial assessment of this compound's inhibitory activity against CBP/p300 bromodomain binding to acetylated peptides. thesgc.org
In vitro Acetylation Assays: Employing purified p300 or CBP enzymes and nucleosome substrates to study the effect of this compound on histone acetylation patterns, particularly focusing on sites like H3K18 and H3K23. nih.gov Techniques like mass spectrometry and Western blotting are used to quantify acetylation levels. nih.gov
Cell-Based Assays:
Fluorescence Recovery After Photobleaching (FRAP): Used to investigate the ability of this compound to disrupt the interaction of CBP with chromatin in live cells. tocris.comthesgc.orgaacrjournals.org Accelerated FRAP recovery indicates dissociation of CBP from chromatin. tocris.comthesgc.orgaacrjournals.org
Colony Formation Assays: Used to assess the impact of this compound on the proliferative capacity of cancer cells, particularly leukemic cell lines. figshare.comaacrjournals.orgmedchemexpress.com
Cellular Differentiation Assays: Employed to determine if this compound treatment induces differentiation in cancer cells. figshare.comaacrjournals.orgmedchemexpress.com
Western Blotting: Used to analyze the expression levels of various proteins, including cell cycle markers (e.g., PCNA, CDK4, CCNE), cytokine and marker proteins, and acetylated histones (e.g., H3K18ac), in response to this compound treatment. researchgate.netnih.gov
Quantitative PCR (qPCR): Used to measure changes in mRNA expression levels of specific genes, such as ABC transporters or cytokine genes, following this compound exposure. mdpi.comresearchgate.net
Chromatin Immunoprecipitation (ChIP): Utilized to study the occupancy of proteins like p300 on chromatin at specific gene promoters after this compound treatment. researchgate.netnih.gov
BioMAP Primary Cell Panel Analysis: An unbiased approach used to generate a phenotypic fingerprint of this compound based on its effects on a broad array of protein biomarkers in primary cell systems. aacrjournals.org
Confocal Microscopy: Used for visualizing cellular events, such as the externalization of phosphatidylserine (B164497) as a marker of apoptosis, in cells treated with this compound and other drugs. researchgate.net
These diverse methodological approaches have been crucial for characterizing the biochemical activity, binding properties, cellular effects, and downstream consequences of inhibiting CBP/p300 bromodomains with this compound. Continued application of these and other advanced techniques will be essential for a more comprehensive understanding of this chemical probe and the biological roles of its targets.
Here is a summary of some key binding and cellular activity data for this compound:
| Assay Type | Target | Measurement | Value | Reference |
| Biolayer Interferometry (BLI) | CBP | IC50 | 0.142-0.17 µM | tocris.com |
| Biolayer Interferometry (BLI) | p300 | IC50 | 0.625 µM | tocris.com |
| Isothermal Titration Calorimetry (ITC) | CBP | Kd | 151 ± 6 nM | thesgc.orgaacrjournals.org |
| Isothermal Titration Calorimetry (ITC) | p300 | Kd | 167 ± 8 nM | thesgc.orgaacrjournals.org |
| AlphaScreen | CREBBP | IC50 | 0.170 µM | thesgc.org |
| FRAP (U2OS cells) | CREBBP (3x bromodomain) | Accelerated recovery | at 1 µM | tocris.comthesgc.org |
| Cellular Viability (U2OS cells) | - | Cytotoxicity | No significant up to 50 µM | thesgc.org |
| Cellular Acetylation (KG1a, LNCaP cells) | H3K18ac | Stimulation | Modest but reproducible at 10, 20 µM | nih.gov |
Note: IC50 values from BLI are sometimes reported as Kd in the context of binding assays.
Conclusion
Summary of I-CBP 112's Contributions to Epigenetic Research
This compound has made significant contributions to the field of epigenetics by providing a selective and potent tool to probe the function of the CBP/p300 bromodomains. Its development has allowed researchers to distinguish the specific roles of these "epigenetic readers" from the closely related BET family proteins. Key contributions include demonstrating that inhibition of the CBP/p300 bromodomain can impair the aberrant self-renewal capacity of leukemic stem cells, a finding with important implications for cancer biology. nih.gov Furthermore, research using this compound has uncovered a novel mechanism for overcoming multidrug resistance in solid tumors by epigenetically repressing the expression of ABC drug transporters. nih.govnih.gov This has broadened our understanding of how epigenetic regulation influences cellular responses to chemotherapy. The compound's ability to synergize with other inhibitors has also highlighted the complex interplay between different epigenetic pathways and has paved the way for exploring combinatorial therapeutic strategies. researchgate.net
Perspectives on the Utility of Bromodomain Inhibitors as Research Reagents
Bromodomain inhibitors, as a class of research reagents, have proven to be exceptionally useful for dissecting the complexities of gene regulation. Their utility stems from their ability to target specific protein-protein interactions within the vast machinery of transcriptional control, offering a more nuanced approach than, for example, gene knockouts, which eliminate all functions of a protein. The development of highly selective inhibitors like this compound, which can differentiate between bromodomain families (e.g., CBP/p300 vs. BET), is crucial for attributing specific biological functions to individual epigenetic readers. nih.gov These chemical probes enable time-dependent and reversible inhibition, allowing for the study of dynamic cellular processes. As the repertoire of selective bromodomain inhibitors continues to expand, they will remain indispensable tools for validating new drug targets, understanding disease mechanisms, and exploring the intricate landscape of the human epigenome.
Q & A
Q. What is the molecular mechanism of I-CBP 112 as a CBP/p300 bromodomain inhibitor, and how does this mechanism influence transcriptional regulation in cancer cells?
- Methodological Answer : this compound competitively inhibits acetyl-lysine binding to CBP/p300 bromodomains, disrupting protein-protein interactions critical for transcriptional activation. This inhibition reduces the recruitment of transcriptional machinery to promoters of genes like ABC transporters, thereby sensitizing cancer cells to chemotherapy. Experimental validation involves chromatin immunoprecipitation (ChIP) assays to measure histone acetylation levels and transcriptional activity at target loci .
Q. How should researchers design experiments to assess this compound’s cytotoxicity and synergy with chemotherapy agents?
- Methodological Answer :
- Step 1 : Determine IC50 values for this compound and chemotherapeutics (e.g., doxorubicin, cisplatin) using dose-response curves in cancer cell lines.
- Step 2 : Combine sublethal doses of this compound with chemotherapeutics to quantify synergy via the Chou-Talalay combination index.
- Step 3 : Validate apoptosis induction using caspase-3/7 activity assays (fluorescence-based) and Western blotting for apoptotic markers (e.g., cleaved PARP) .
Example Data :
| Chemotherapeutic | IC50 (μM) Alone | IC50 (μM) + this compound |
|---|---|---|
| Doxorubicin | 0.1781 ± 0.0223 | 0.0003 ± 0.0001* |
| Cisplatin | 12.807 ± 4.919 | 0.151 ± 0.025* |
| Significance: p < 0.05 |
Q. What key biomarkers should be monitored to evaluate this compound’s efficacy in preclinical models?
- Methodological Answer : Prioritize biomarkers linked to cell cycle regulation (e.g., PCNA, CDK4, CCNE) and chromatin remodeling (e.g., histone H3 acetylation). Use Western blotting, flow cytometry, and immunofluorescence to track expression changes. For example, this compound reduces PCNA and CDK4 levels by >50% in treated cells, indicating cell cycle arrest .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported IC50 values across different cancer cell lines?
- Methodological Answer :
- Approach 1 : Standardize assay conditions (e.g., serum concentration, incubation time) to minimize variability.
- Approach 2 : Use isogenic cell lines to isolate genetic factors (e.g., p53 status) influencing drug sensitivity.
- Approach 3 : Validate findings with orthogonal assays (e.g., CETSA for target engagement vs. viability assays) .
Q. What experimental strategies can elucidate this compound’s impact on chromatin structure and 3D genome organization?
- Methodological Answer :
- Hi-C Sequencing : Map chromatin interaction changes after treatment.
- ATAC-Seq : Assess chromatin accessibility at ABC transporter promoters.
- Super-Resolution Microscopy : Visualize chromosomal condensation/decondensation in real-time .
Q. How does this compound synergize with DNA-damaging agents at the molecular level?
- Methodological Answer : The compound suppresses repair pathways by downregulating BRCA1 and RAD51 via transcriptional inhibition. Confirm this by:
- qRT-PCR : Quantify DNA repair gene expression.
- Comet Assay : Measure residual DNA damage in combination therapy .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response and synergy data for this compound?
- Methodological Answer :
- Dose-Response : Nonlinear regression (e.g., log(inhibitor) vs. normalized response) in GraphPad Prism.
- Synergy : Calculate combination index (CI) using CompuSyn software. A CI < 1 indicates synergy .
Q. How should researchers address variability in caspase-3/7 activity measurements during apoptosis assays?
- Methodological Answer :
- Normalize fluorescence readings to cell count (e.g., via DAPI staining).
- Include positive controls (e.g., staurosporine) and technical replicates.
- Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
Ethical and Reproducibility Considerations
Q. What steps ensure reproducibility of this compound studies across labs?
- Methodological Answer :
- Detailed Protocols : Publish exact concentrations, treatment durations, and cell passage numbers.
- Deposit Raw Data : Share flow cytometry FCS files and Western blot uncropped images in repositories like Figshare.
- Independent Validation : Collaborate with third-party labs to replicate key findings .
Q. How can researchers mitigate bias in interpreting this compound’s preclinical efficacy?
- Methodological Answer :
- Blinded Analysis : Assign treatment groups randomly and analyze data without unblinding.
- Pre-registration : Submit experimental designs to platforms like OSF before data collection.
- Negative Controls : Include cells treated with inactive bromodomain inhibitors (e.g., vehicle-only) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
